Tacalcitol monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Tacalcitol monohydrate primarily targets the Vitamin D receptors on keratinocytes . Keratinocytes are the predominant cell type in the epidermis, the outermost layer of the skin, and play a crucial role in the barrier function of the skin.
Mode of Action
This compound interacts with the Vitamin D receptors on keratinocytes, reducing excessive cell turnover in the epidermis . This interaction helps to normalize keratinocyte differentiation and has an anti-proliferative effect .
Biochemical Pathways
It is known that the compound modulates immunological and inflammatory processes . The modulation of gene expression in T cells, which are known to play a role in psoriasis, is thought to occur upon binding of Tacalcitol to the Vitamin D receptor .
Pharmacokinetics
It is known that the compound is a synthetic vitamin d3 analog .
Result of Action
The interaction of this compound with Vitamin D receptors on keratinocytes results in a reduction of excessive skin cell turnover . This makes it effective in the treatment of conditions like psoriasis, chronic chapped lips, and other severe dry skin conditions .
Action Environment
It is known that the compound is usually prescribed as a topical ointment or lotion , suggesting that its efficacy may be influenced by factors such as the condition of the skin and the presence of other substances on the skin.
Biochemical Analysis
Biochemical Properties
Tacalcitol monohydrate plays a significant role in biochemical reactions. It interacts with the vitamin D receptor (VDR), a transcription factor . This interaction influences calcium and phosphate homeostasis, cell differentiation, cell antiproliferation, and immunomodulation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the VDR, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the VDR. This binding leads to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in the vitamin D metabolic pathway. It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of tacalcitol monohydrate involves several key steps. One notable method starts from L-valine and Inhoffen-Lythgoe diol. The process includes a modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde to access decagrams of fully functionalized C/D ring synthon. The Horner-Wadsworth-Emmons reaction between the C/D ring fragment and commercially available phosphonate completes the carbo-skeleton, which is then elaborated into tacalcitol . Another method involves using 1α, 24R-dihydroxyvitamin D3 as the raw material, proceeding through five steps with a total yield of 32%.
Chemical Reactions Analysis
Tacalcitol monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Tacalcitol monohydrate has a wide range of applications in scientific research:
Chemistry: It is used to study the synthesis and modification of vitamin D analogs.
Biology: Researchers use it to understand the role of vitamin D in cell differentiation and proliferation.
Comparison with Similar Compounds
Tacalcitol monohydrate is compared with other vitamin D analogs such as:
Calcitriol: The natural form of vitamin D3, used for similar dermatological conditions but with a higher risk of hypercalcemia.
Alfacalcidol: Another analog with similar applications but different metabolic pathways.
Maxacalcitol: Used for psoriasis treatment with a different side chain modification.
Paricalcitol: Primarily used for secondary hyperparathyroidism in patients with chronic kidney disease.
Eldecalcitol: A newer analog with enhanced efficacy in treating osteoporosis
Tacalcitol’s uniqueness lies in its structural modification at the C24 position, which reduces its impact on calcium metabolism compared to calcitriol .
Properties
CAS No. |
93129-94-3 |
---|---|
Molecular Formula |
C27H46O4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate |
InChI |
InChI=1S/C27H44O3.H2O/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4;/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3;1H2/b20-9+,21-10-;/t18-,22+,23-,24+,25-,26-,27-;/m1./s1 |
InChI Key |
UCLYOJXQGOXQKJ-PXLUSGHWSA-N |
SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C.O |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O |
Appearance |
Solid powder |
Purity |
>99% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,24(R)-Dihydroxyvitamin D3, monohydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.